6-bromo-1H-pteridin-4-one
Description
6-Bromo-1H-pteridin-4-one is a brominated derivative of pteridine, a bicyclic heterocycle comprising fused pyrimidine and pyrazine rings. The bromine substituent at the 6-position enhances its electrophilic character, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASAUPOXFKTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pteridin-4-one typically involves the bromination of 1H-pteridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pteridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-1H-pteridin-4-one, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
6-Bromo-1H-pteridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives, which are of interest in medicinal chemistry.
Biology: Pteridine derivatives are studied for their roles in biological processes, including enzyme cofactors and signaling molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1H-pteridin-4-one depends on its specific application. In biological systems, pteridine derivatives often act as enzyme inhibitors or cofactors. The bromine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural distinctions between 6-bromo-1H-pteridin-4-one and related brominated heterocycles:
Table 1: Structural Comparison
Key Observations:
- Substituent Effects: The 6-bromo group in the pteridine derivative likely increases electrophilicity at the adjacent positions, similar to brominated thienopyrimidinones . In contrast, 6-amino-5-bromo-pyrimidin-4-one combines bromine with an amino group, improving solubility and nucleophilic reactivity .
- Halogen Diversity: 5-Bromo-6-chloro-pyrimidinone features dual halogens, which may enhance its utility in sequential cross-coupling reactions compared to mono-halogenated analogs .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility: Amino-substituted derivatives (e.g., 6-amino-5-bromo-pyrimidin-4-one) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .
- Spectral Signatures: The carbonyl (C=O) stretch in brominated pyrimidinones and thienopyrimidinones typically appears near 1700 cm⁻¹, consistent with analogous compounds .
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